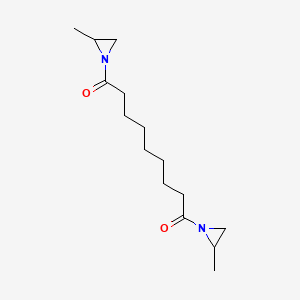
1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is an organic compound with the molecular formula C₁₄H₂₆N₂O₂ It is characterized by the presence of two aziridine rings connected by a nonane chain with two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) typically involves the following steps:
Formation of the Nonane Chain: The nonane chain with two ketone groups can be synthesized through the oxidation of a suitable precursor, such as 1,9-nonanediol, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of Aziridine Rings: The aziridine rings are introduced through a nucleophilic substitution reaction. This involves the reaction of the nonane chain with 2-methylaziridine in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large-scale oxidation of 1,9-nonanediol using industrial oxidizing agents.
Continuous Flow Reaction:
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases for Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Compounds with substituted aziridine rings.
Aplicaciones Científicas De Investigación
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of polymers.
Medicinal Chemistry: Investigated for potential use in drug delivery systems due to its unique structure.
Material Science: Employed in the development of advanced materials with specific mechanical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) involves its ability to form covalent bonds with other molecules. The aziridine rings are highly reactive and can open up to form bonds with nucleophiles. This reactivity is exploited in various applications, such as cross-linking in polymer chemistry and drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,9-Dioxononane-1,9-diyl)bis(aziridine): Similar structure but without the methyl groups on the aziridine rings.
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-ethylaziridine): Similar structure with ethyl groups instead of methyl groups on the aziridine rings.
Uniqueness
1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is unique due to the presence of methyl groups on the aziridine rings, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in applications where specific reactivity and properties are desired.
Propiedades
Número CAS |
72797-24-1 |
|---|---|
Fórmula molecular |
C15H26N2O2 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
1,9-bis(2-methylaziridin-1-yl)nonane-1,9-dione |
InChI |
InChI=1S/C15H26N2O2/c1-12-10-16(12)14(18)8-6-4-3-5-7-9-15(19)17-11-13(17)2/h12-13H,3-11H2,1-2H3 |
Clave InChI |
ACWZISJYAYAEPT-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C(=O)CCCCCCCC(=O)N2CC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



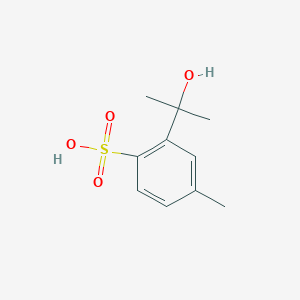
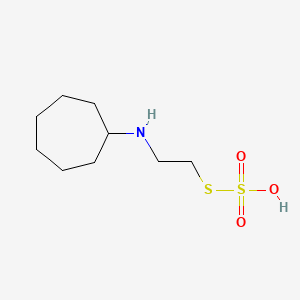
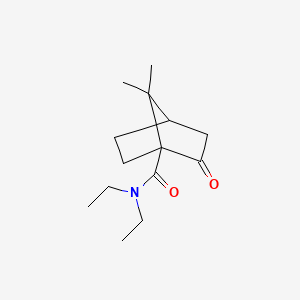
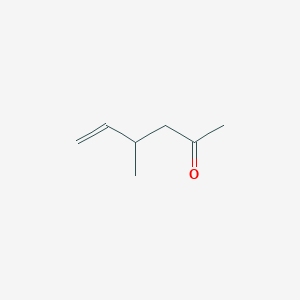
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
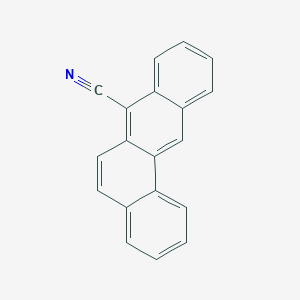
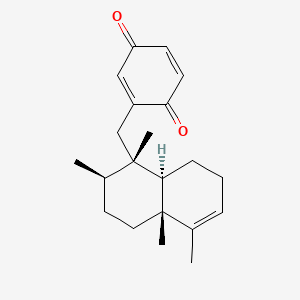
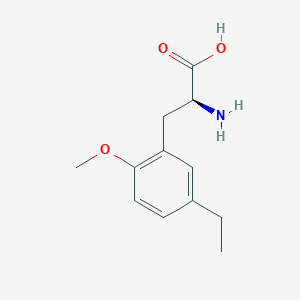
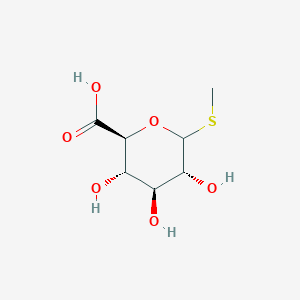
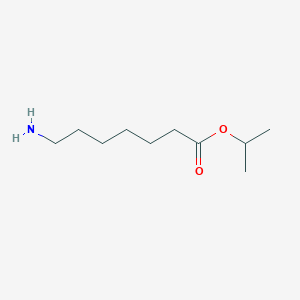


![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
